Myristic anhydride

Catalog No.
S1767580
CAS No.
626-29-9
M.F
C28H54O3
M. Wt
438.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic anhydride

CAS Number

626-29-9

Product Name

Myristic anhydride

IUPAC Name

tetradecanoyl tetradecanoate

Molecular Formula

C28H54O3

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

RCRYHUPTBJZEQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC

Synonyms

Myristoyl anhydride

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC

Synthesis of Esters:

Myristic anhydride serves as a crucial reagent in the synthesis of esters, particularly those containing a myristoyl group (tetradecanoyl). These esters have applications in diverse areas such as:

  • Pharmaceuticals: As prodrugs, where the myristoyl group enhances drug delivery and solubility .
  • Cosmetics: Certain myristoyl esters function as emollients and lubricants in skincare products .
  • Food Additives: Some myristoyl esters are used as flavoring agents and texturizers in food products .

Acylation Reactions:

Myristic anhydride can act as an acylating agent, introducing a myristoyl group to various molecules. This property is valuable in studies related to:

  • Protein Modification: Myristoylation, the covalent attachment of myristate to proteins, plays a vital role in protein-protein interactions and cellular signaling .
  • Lipid Synthesis: Myristic anhydride is involved in the synthesis of specific lipids, such as cholesteryl myristate, which are essential for cellular processes .

Organic Synthesis:

Myristic anhydride's reactivity makes it a useful intermediate in the synthesis of more complex organic molecules. Researchers employ it in the preparation of:

  • Fine Chemicals: These chemicals have various industrial applications, including in pharmaceuticals, dyes, and polymers.
  • Biologically Active Compounds: Myristic anhydride can be a building block for the synthesis of molecules with potential therapeutic or diagnostic applications.

Myristic anhydride is a chemical compound derived from myristic acid, a saturated fatty acid with the formula C₁₄H₂₈O₂. The molecular formula for myristic anhydride is C₂₈H₅₄O₃, and it has a molecular weight of 438.74 g/mol . This compound is characterized by its solid form at room temperature and is primarily used in research and industrial applications, particularly in the synthesis of various derivatives.

Myristic anhydride is notable for its ability to react with cholesterol to form cholesteryl myristate, which is significant in bioconjugation processes . The compound's structure features two myristoyl groups linked by an anhydride bond, making it a valuable reagent in organic synthesis.

As mentioned earlier, myristic anhydride functions as a reagent for myristoylation. Myristoylation can affect protein function in several ways:

  • Protein Localization: The addition of the hydrophobic myristoyl group can target proteins to specific cellular membranes []. This can be crucial for proteins involved in signal transduction or membrane-associated processes.
  • Protein Stability: Myristoylation can enhance protein stability by increasing its hydrophobicity and promoting protein folding [].
  • Protein-Protein Interactions: The myristoyl moiety can mediate interactions with other proteins containing myristoyl binding pockets, facilitating the formation of protein complexes [].

Information on the specific hazards associated with myristic anhydride is limited. However, as an anhydride, it's likely to be a reactive compound. Anhydrides can react readily with water to form carboxylic acids, releasing heat in the process []. This can be a potential fire hazard. Additionally, anhydrides can be irritating to the skin, eyes, and respiratory system [].

, primarily due to its reactive anhydride functional group. Key reactions include:

  • Nucleophilic Substitution: Myristic anhydride can react with alcohols to form esters. This reaction typically involves a nucleophilic attack on the carbonyl carbon of the anhydride group.
  • Formation of Cholesteryl Myristate: Myristic anhydride reacts with cholesterol to synthesize cholesteryl myristate, which has implications in lipid chemistry and biochemistry .
  • Hydrolysis: In the presence of water, myristic anhydride can hydrolyze to yield myristic acid and other products.

Myristic anhydride can be synthesized through several methods:

  • Reaction with Acetic Anhydride: One common method involves reacting myristic acid with acetic anhydride, leading to the formation of myristic anhydride along with acetic acid as a byproduct .
  • Direct Dehydration: Another approach is the dehydration of myristic acid under controlled conditions, which can yield myristic anhydride directly.

These methods highlight the compound's accessibility for research and industrial applications.

Unique FeaturesMyristic AnhydrideC₂₈H₅₄O₃Bioconjugation, pharmaceuticalsReacts specifically with cholesterolPalmitic AnhydrideC₂₄H₄₈O₃Bioconjugation, organic synthesisHigher melting pointStearic AnhydrideC₂₈H₅₆O₃Organic synthesisMore stable than shorter-chain analogsLauric AnhydrideC₂₄H₄₈O₃Surfactants, emulsifiersLower molecular weight

Myristic anhydride's unique reactivity profile and its specific interactions with cholesterol distinguish it from similar compounds, making it particularly valuable in biochemical research and applications.

Research on interaction studies involving myristic anhydride primarily focuses on its reactivity with other biomolecules. For instance, studies have shown that it can effectively modify lipids and proteins through esterification reactions, leading to potential applications in drug delivery systems and targeted therapies.

Myristic anhydride shares similarities with several other fatty acid-derived compounds. Notable similar compounds include:

  • Palmitic Anhydride: Derived from palmitic acid; used similarly in bioconjugation.
  • Stearic Anhydride: Derived from stearic acid; known for its stability and utility in organic synthesis.
  • Lauric Anhydride: Derived from lauric acid; used in the production of surfactants and emulsifiers.

Comparison Table

CompoundMolecular FormulaKey

Myristic anhydride, systematically named tetradecanoic acid anhydride, is a chemical compound characterized by its anhydride functional group formed through the dehydration condensation of two myristic acid molecules. The compound exhibits a linear formula of [CH₃(CH₂)₁₂CO]₂O, with a molecular weight of 438.73 g/mol. The InChI key RCRYHUPTBJZEQS-UHFFFAOYSA-N provides a unique identifier for this compound in chemical databases.

The structural configuration of myristic anhydride features two tetradecanoyl groups (myristoyl groups) connected by an anhydride bridge, creating a symmetrical molecule with significant hydrophobic character. This structure imparts specific physicochemical properties that distinguish it from other fatty acid derivatives. The compound typically appears as a white to almost white powder or crystalline solid at room temperature, with a melting point ranging from 53-55°C. The estimated boiling point reaches approximately 510.5°C, though this high temperature limits practical distillation applications.

The refractive index of myristic anhydride is estimated at 1.4335, while its density measures 0.8502 g/cm³. These physical parameters reflect the compound's aliphatic nature and relatively low polarity. The solubility profile shows excellent compatibility with organic solvents such as toluene and benzene, while remaining essentially insoluble in water due to its hydrophobic character. This solubility pattern is consistent with other long-chain fatty acid derivatives and influences its handling and application methods.

Historical Context and Discovery

The development of myristic anhydride synthesis correlates closely with advances in fatty acid chemistry and anhydride preparation methods. While the exact discovery date of myristic anhydride is not explicitly documented in available literature, its parent compound myristic acid was first isolated in 1841 by Lyon Playfair from nutmeg (Myristica fragrans), which provided the etymological basis for the compound's name. The systematic development of acid anhydride chemistry throughout the 19th and 20th centuries enabled the practical synthesis of myristic anhydride.

Early methods for fatty acid anhydride preparation involved reactions between fatty acid chlorides and carboxylic acids or their salts. A significant advancement occurred with the development of dicyclohexylcarbodiimide-mediated synthesis, which provided a simple method for preparing various fatty acid anhydrides, including myristic anhydride, with high yields ranging from 87-94%. This method represented a substantial improvement over earlier techniques by offering milder reaction conditions and improved selectivity.

The evolution of myristic anhydride applications has paralleled developments in biochemistry and pharmaceutical research. Its recognition as an effective myristoylation agent has positioned it as an important tool in protein modification studies and drug development. The compound's utility in synthesizing phospholipids and other biomolecules has further expanded its research applications, particularly in areas related to membrane biology and lipid metabolism.

XLogP3

12.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

626-29-9

General Manufacturing Information

Tetradecanoic acid, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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